molecular formula C12H17FN2 B15230375 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine

Cat. No.: B15230375
M. Wt: 208.27 g/mol
InChI Key: PLMLRRSZHHVSGX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine is a chemical compound with the molecular formula C12H17FN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine and methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperidin-4-amine: Lacks the methyl group, which may affect its chemical properties and biological activities.

    1-(2-Methylphenyl)piperidin-4-amine: Lacks the fluorine atom, which may influence its reactivity and interactions with biological targets.

    1-(2-Chloro-5-methylphenyl)piperidin-4-amine:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)piperidin-4-amine

InChI

InChI=1S/C12H17FN2/c1-9-2-3-11(13)12(8-9)15-6-4-10(14)5-7-15/h2-3,8,10H,4-7,14H2,1H3

InChI Key

PLMLRRSZHHVSGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCC(CC2)N

Origin of Product

United States

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